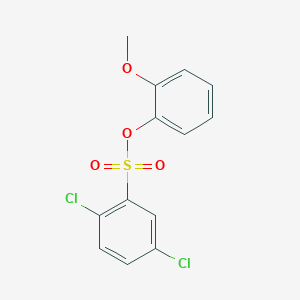
2-Methoxyphenyl 2,5-dichlorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyphenyl 2,5-dichlorobenzenesulfonate is a chemical compound used in scientific research for its ability to modulate the activity of certain proteins. It is commonly referred to as MDPB and is synthesized using a multi-step process.
Mécanisme D'action
MDPB works by binding to the regulatory domain of PKC, preventing its activation. This prevents the phosphorylation of certain proteins, which can lead to the prevention of cancer cell growth and the treatment of certain diseases.
Effets Biochimiques Et Physiologiques
Studies have shown that MDPB can inhibit the growth of cancer cells and prevent the development of tumors. It has also been shown to have anti-inflammatory effects and can reduce the severity of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MDPB has several advantages for use in lab experiments. It is a potent inhibitor of PKC and can be used to study the role of this protein in disease development. However, MDPB is not without limitations. It has a short half-life and can be difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research involving MDPB. One area of interest is the development of more potent inhibitors of PKC. Another area of interest is the study of the role of PKC in disease development and the identification of novel therapeutic targets. Additionally, the use of MDPB in combination with other drugs may have synergistic effects and could lead to the development of more effective treatments for certain diseases.
Conclusion:
In conclusion, MDPB is a chemical compound used in scientific research for its ability to modulate the activity of certain proteins. It is synthesized using a multi-step process and has been shown to inhibit the activity of PKC, prevent cancer cell growth, and reduce the severity of certain diseases. While MDPB has several advantages for use in lab experiments, it is not without limitations. Future research directions include the development of more potent inhibitors of PKC and the study of novel therapeutic targets.
Méthodes De Synthèse
The synthesis of MDPB involves multiple steps, starting with the reaction of 2-methoxyphenol with thionyl chloride to form 2-methoxyphenyl chloromethyl ether. This intermediate is then reacted with 2,5-dichlorobenzenesulfonyl chloride to form MDPB.
Applications De Recherche Scientifique
MDPB has been used in scientific research as a tool to modulate the activity of certain proteins. It has been shown to inhibit the activity of protein kinase C (PKC) and prevent the phosphorylation of certain proteins. This inhibition has been linked to the prevention of cancer cell growth and the treatment of certain diseases.
Propriétés
Numéro CAS |
88522-54-7 |
|---|---|
Nom du produit |
2-Methoxyphenyl 2,5-dichlorobenzenesulfonate |
Formule moléculaire |
C13H10Cl2O4S |
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
(2-methoxyphenyl) 2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C13H10Cl2O4S/c1-18-11-4-2-3-5-12(11)19-20(16,17)13-8-9(14)6-7-10(13)15/h2-8H,1H3 |
Clé InChI |
QWQPQKWMHXOUEY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
SMILES canonique |
COC1=CC=CC=C1OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



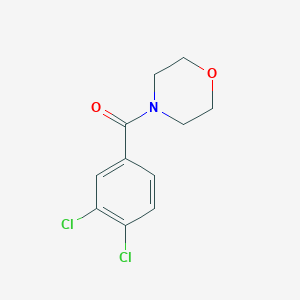
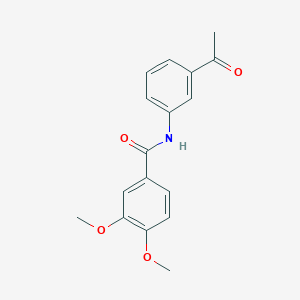
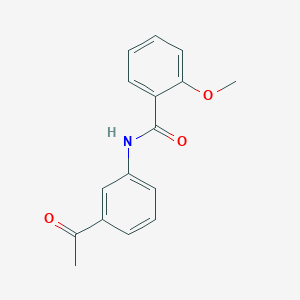
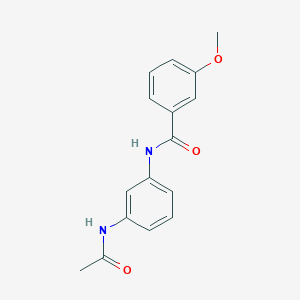
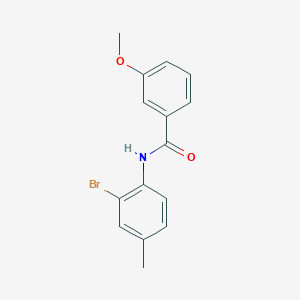
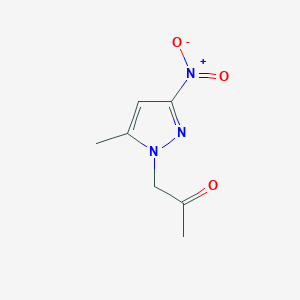
![4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B186113.png)
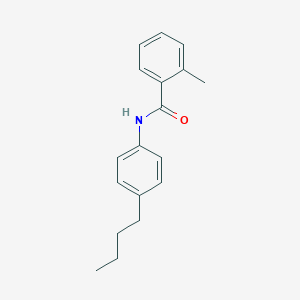
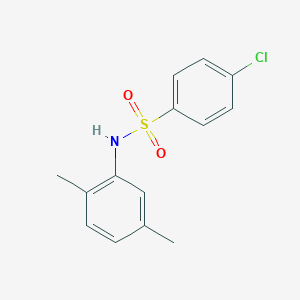
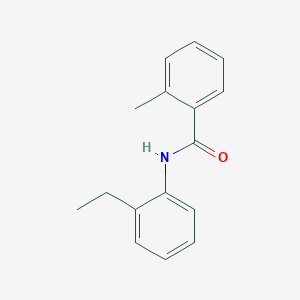
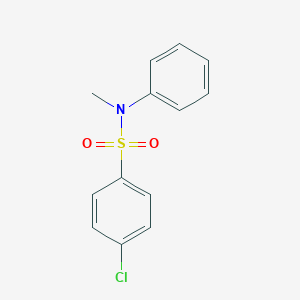
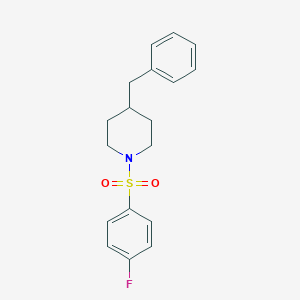
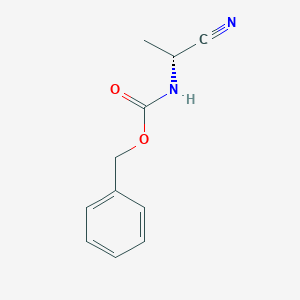
![2-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B186128.png)